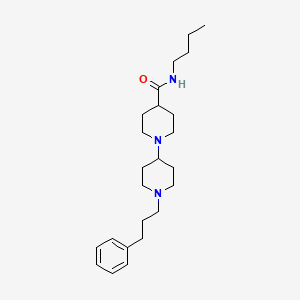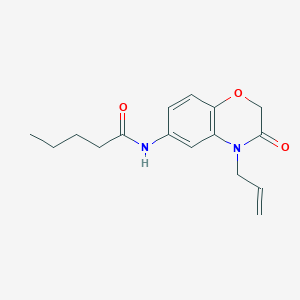
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as Bupivacaine, is a local anesthetic agent that is widely used in clinical practice. It belongs to the amide group of local anesthetics and is commonly used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. Bupivacaine is known for its long-lasting effects and is a popular choice for postoperative pain management.
Wirkmechanismus
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the release of neurotransmitters, such as norepinephrine and substance P, which are involved in pain signaling. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has a high affinity for nerve fibers, which allows for a long-lasting effect.
Biochemical and Physiological Effects:
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a variety of effects on the body, including cardiovascular effects, respiratory effects, and neurological effects. It can cause a decrease in blood pressure and heart rate, as well as respiratory depression. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have neurotoxic effects, which can lead to nerve damage and muscle weakness.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is a widely used local anesthetic agent in laboratory experiments. It has a long-lasting effect, which allows for prolonged observation of the experimental subjects. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is also relatively safe and has a low risk of toxicity when used in appropriate doses. However, N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be difficult to work with due to its high hydrophobicity, which can affect its solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new formulations and delivery methods for N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which could improve its efficacy and safety. Another area of interest is the investigation of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide's potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to better understand the neurotoxic effects of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide and to develop strategies to mitigate these effects.
Synthesemethoden
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is synthesized by the reaction between 1,4'-bipiperidine-4-carboxylic acid and N-butyl-3-phenylpropylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in the field of anesthesia and pain management. It has been used in various clinical trials to evaluate its efficacy and safety in different patient populations. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been studied for its potential use in other medical applications, such as treatment for neuropathic pain, cancer pain, and postherpetic neuralgia.
Eigenschaften
IUPAC Name |
N-butyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c1-2-3-15-25-24(28)22-11-19-27(20-12-22)23-13-17-26(18-14-23)16-7-10-21-8-5-4-6-9-21/h4-6,8-9,22-23H,2-3,7,10-20H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGCXOUDLSLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)
![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)

![ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5050252.png)
![N-(4-methoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine hydrochloride](/img/structure/B5050254.png)
![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)

![3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)
